2'-Oxoquinidinone

Description

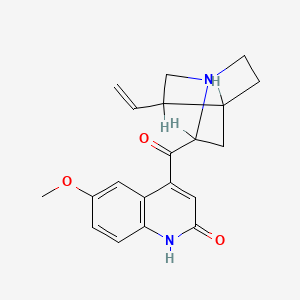

2'-Oxoquinidinone is a major metabolite of quinidine, a Class Ia antiarrhythmic agent used to treat atrial and ventricular arrhythmias. Structurally, it is derived from the oxidation of the quinidine molecule at the 2' position, forming a ketone group. This modification alters its pharmacological properties compared to the parent compound. Approximately 10–20% of quinidine undergoes hepatic metabolism to form this compound, which retains antiarrhythmic activity but exhibits distinct electrophysiological and pharmacokinetic characteristics .

In vitro studies demonstrate that this compound modulates cardiac ion channels, particularly sodium and potassium channels, leading to rate-dependent depression of the maximum upstroke velocity (Vmax) of action potentials and prolongation of repolarization (APD90) in canine Purkinje fibers .

Propriétés

IUPAC Name |

4-(5-ethenyl-1-azabicyclo[2.2.2]octane-2-carbonyl)-6-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-12-11-22-7-6-13(12)8-18(22)20(24)16-10-19(23)21-17-5-4-14(25-2)9-15(16)17/h3-5,9-10,12-13,18H,1,6-8,11H2,2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJSOGQMXVIEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)C3CC4CCN3CC4C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401002893 | |

| Record name | 2'-Hydroxy-6'-methoxycinchonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82793-82-6 | |

| Record name | 2'-Oxoquinidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082793826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxy-6'-methoxycinchonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Oxoquinidinone typically involves the cyclization of o-alkynylaryl isocyanide with iodine . This photochemical cyclization method is one of the advanced techniques used to prepare quinoline derivatives. Other methods include the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Industrial Production Methods: Industrial production of 2’-Oxoquinidinone may involve large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to increase yield and purity. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Oxoquinidinone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce hydroquinoline derivatives .

Applications De Recherche Scientifique

Chemistry

2'-Oxoquinidinone serves as a crucial building block for synthesizing more complex molecules. Its structural properties allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

Research has identified this compound as a compound with potential anticancer properties. It disrupts microtubule polymerization in cancer cells, which is vital for cell division and proliferation.

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases, particularly in cardiology due to its antiarrhythmic properties. Its efficacy is comparable to quinidine, a well-known antiarrhythmic drug.

Industry

In industrial applications, this compound contributes to the development of new materials and catalysts, enhancing processes across various sectors.

Antitumor Activity

Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5b | HepG2 | 10.12 | G2/M phase arrest, apoptosis |

| 5b | SK-OV-3 | 17.85 | G2/M phase arrest |

| 5b | NCI-H460 | 9.99 | Apoptosis via ROS and Ca²⁺ increase |

The mechanism involves cell cycle arrest and apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent.

Antiarrhythmic Properties

In studies involving animal models, this compound demonstrated comparable potency to quinidine in preventing arrhythmias induced by various stimuli. This property underscores its clinical relevance in managing specific cardiac conditions.

Case Studies

-

Brugada Syndrome : A patient with recurrent ventricular fibrillation was treated with quinidine (metabolizing to this compound), resulting in effective long-term suppression of arrhythmias.

- Clinical Significance : This case illustrates the potential of this compound in clinical settings for managing life-threatening arrhythmias.

Mécanisme D'action

The mechanism of action of 2’-Oxoquinidinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein synthesis by binding to the ribosomal subunit, preventing the formation of a functional initiation complex . This mechanism is similar to that of other quinoline derivatives, which target bacterial enzymes like DNA gyrase and topoisomerase IV .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Electrophysiological Effects (10 µM concentration, canine Purkinje fibers)

Table 2: Antiarrhythmic Potency in Animal Models

Key Differences

(1) Antiarrhythmic Efficacy

- This compound vs. Quinidine: Both compounds show comparable potency in suppressing chloroform/hypoxia-induced ventricular fibrillation in mice (ED50: 0.21 vs. 0.18 mmoles/kg). However, this compound is equally potent to quinidine in the BaCl₂-induced rabbit arrhythmia model (ED50: 0.010 mmoles/kg for both) .

- This compound vs. 3-Hydroxyquinidine: While 3-hydroxyquinidine is marginally more potent in mice (ED50: 0.17 vs. 0.21 mmoles/kg), it is less effective and more toxic in rabbits (ED50: 0.026 vs. 0.010 mmoles/kg) .

(2) Arrhythmogenic Risk

- This suggests a lower proarrhythmic risk, though conflicting evidence exists regarding its role in torsade de pointes .

(3) Pharmacokinetics

- Renal Excretion: Patients with renal impairment show elevated serum levels of this compound, but its accumulation is less pronounced than that of quinidine itself .

Clinical Implications

- Contribution to Therapeutic Effects: this compound’s antiarrhythmic activity may augment quinidine’s efficacy, especially in patients with high metabolite/parent drug ratios .

Activité Biologique

2'-Oxoquinidinone, a derivative of quinidine, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of antiarrhythmic and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. A series of novel 2-oxo-quinoline derivatives, including those containing α-aminophosphonates, were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, compound 5b exhibited significant inhibitory activity against HepG2 (liver cancer), SK-OV-3 (ovarian cancer), and NCI-H460 (lung cancer) cell lines, with IC50 values lower than those of standard chemotherapeutics like 5-FU and cisplatin .

The mechanism of action involved:

- Cell Cycle Arrest : Compound 5b induced G2/M phase arrest in HepG2 cells, increasing the G2-phase population significantly compared to control cells .

- Apoptosis Induction : The compound also triggered apoptosis through the mitochondrial pathway, as evidenced by increased reactive oxygen species (ROS) production and changes in intracellular calcium levels .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5b | HepG2 | 10.12 | G2/M phase arrest, apoptosis |

| 5b | SK-OV-3 | 17.85 | G2/M phase arrest |

| 5b | NCI-H460 | 9.99 | Apoptosis via ROS and Ca²⁺ increase |

Antiarrhythmic Properties

In addition to its antitumor effects, this compound has been studied for its antiarrhythmic properties. Research indicates that it possesses comparable potency to quinidine itself in preventing arrhythmias. In a study involving various metabolites of quinidine, including this compound, it was found that all tested compounds exhibited similar effective doses against induced ventricular fibrillation in animal models .

Case Studies

A notable case involved a patient with Brugada syndrome who experienced recurrent ventricular fibrillation. The administration of quinidine (which metabolizes to this compound) effectively suppressed these malignant arrhythmias over a long-term follow-up period . This underscores the clinical relevance of this compound in managing specific cardiac arrhythmias.

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Modulation : Increased intracellular calcium levels play a crucial role in both apoptosis and arrhythmia prevention.

- Reactive Oxygen Species (ROS) : ROS are implicated in the apoptotic pathways activated by the compound.

- Cell Cycle Regulation : The downregulation of cyclins and CDKs leads to cell cycle arrest, providing a therapeutic strategy against cancer cell proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.